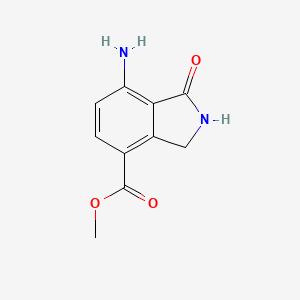

methyl 7-amino-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 7-amino-1-oxo-2,3-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)5-2-3-7(11)8-6(5)4-12-9(8)13/h2-3H,4,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGKDGVPIPQLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNC(=O)C2=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 7-amino-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 206.2 g/mol. It is also known by the IUPAC name methyl 7-amino-1-oxo-2,3-dihydroisoindole-4-carboxylate.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: Can be oxidized to form corresponding oxo derivatives.

- Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the isoindole ring.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products include various substituted isoindole derivatives with different biological and chemical properties.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

- Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.

- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-amino-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 7-Amino-1-Oxo-2,3-Dihydro-1H-Isoindole-4-Carboxylate with Analogues

Key Observations :

- Core Structure : The target compound’s partially saturated isoindole ring contrasts with the fully aromatic indole cores of analogues, influencing π-π stacking and electronic properties.

- Functional Groups : The methyl ester in the target compound offers distinct reactivity compared to the carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. For instance, the ester is more amenable to nucleophilic acyl substitution, while the acid may participate in salt formation .

- Substituent Effects: The amino group in the target compound provides a nucleophilic site absent in the halogenated and terpene-functionalized analogues, enabling divergent synthetic pathways .

Physicochemical Properties

- Solubility : The methyl ester likely improves lipid solubility compared to the carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which may form polar salts.

Biological Activity

Methyl 7-amino-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate (referred to as MAOIC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of MAOIC, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

MAOIC has the molecular formula and a molecular weight of 206.2 g/mol. The compound features an isoindole framework, which is significant in medicinal chemistry due to its diverse biological activities. The structure of MAOIC is represented as follows:

The biological activity of MAOIC is primarily attributed to its interaction with various molecular targets. Research indicates that it can modulate enzyme activity and receptor binding, leading to diverse biological effects. Potential mechanisms include:

- Enzyme Inhibition : MAOIC may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Interaction : The compound can bind to receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

MAOIC has shown promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The following table summarizes the MIC values for MAOIC and related compounds:

| Compound | MIC (μg/mL) |

|---|---|

| Methyl 7-amino-1-oxo | < 1.6 |

| Comparison Antibiotic | 0.5 |

This indicates that MAOIC possesses significant potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of MAOIC. It has been evaluated against various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. The following findings were reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 5 to 15 µM across different cell lines, suggesting a dose-dependent effect.

Anti-inflammatory Effects

MAOIC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have demonstrated its ability to reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Antimycobacterial Activity : A recent investigation focused on the synthesis of MAOIC derivatives and their evaluation against Mycobacterium tuberculosis. Results indicated that several derivatives exhibited lower MIC values than traditional treatments, suggesting enhanced efficacy.

- Anticancer Evaluation : A comprehensive study assessed the effect of MAOIC on cancer cell proliferation. The findings revealed that treatment with MAOIC led to a significant reduction in cell viability in multiple cancer types, supporting further development as a potential chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.